Cas no 1698-31-3 (4-(diphenylmethyl)piperazin-1-amine)

4-(diphenylmethyl)piperazin-1-amine structure
1698-31-3 structure
Product Name:4-(diphenylmethyl)piperazin-1-amine
CAS No:1698-31-3
MF:C17H21N3
MW:267.368743658066
MDL:MFCD02271428
CID:226519
PubChem ID:2524923
Update Time:2025-09-23

4-(diphenylmethyl)piperazin-1-amine Chemical and Physical Properties

Names and Identifiers

    • 4-Benzhydryl-piperazin-1-amine
    • 1-Piperazinamine,4-(diphenylmethyl)-
    • 4-BENZHYDRYL-PIPERAZIN-1-YLAMINE
    • (4-Benzhydryl-1-piperazinyl)-amin
    • 1-amino-4-diphenylmethylpiperazine
    • 1-Benzhydryl-4-amino-piperazin
    • 1-Diphenylmethyl-4-aminopiperazin (III)
    • 4-(diphenylmethyl)piperazinylamine
    • AC1M91BZ
    • AC1Q54QY
    • CTK4D3414
    • SBB040707
    • SureCN5624207
    • 4-benzhydrylpiperazin-1-amine
    • 4-(diphenylmethyl)piperazin-1-amine
    • Z57035346
    • 1698-31-3
    • DTXSID40368878
    • 4-Nitrophenylsuccinicacid
    • AKOS000122436
    • EN300-06694
    • starbld0000300
    • SCHEMBL5624207
    • BAA69831
    • CS-0220452
    • MDL: MFCD02271428
    • Inchi: 1S/C17H21N3/c18-20-13-11-19(12-14-20)17(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-10,17H,11-14,18H2
    • InChI Key: QEMWWFHROBPSSM-UHFFFAOYSA-N
    • SMILES: N1(CCN(CC1)N)C(C1C=CC=CC=1)C1C=CC=CC=1

Computed Properties

  • Exact Mass: 267.17373
  • Monoisotopic Mass: 270.197023
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 3
  • Complexity: 256
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.9
  • Topological Polar Surface Area: 36.5

Experimental Properties

  • Boiling Point: 389°Cat760mmHg
  • Flash Point: 186.2°C
  • Refractive Index: 1.61
  • PSA: 32.5

4-(diphenylmethyl)piperazin-1-amine Security Information

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